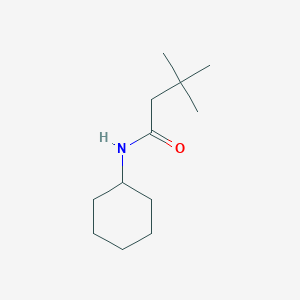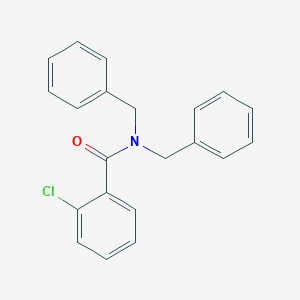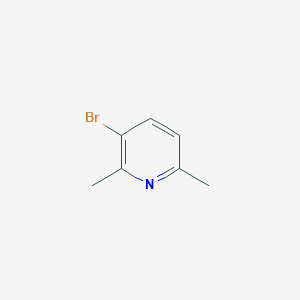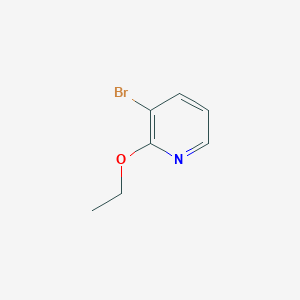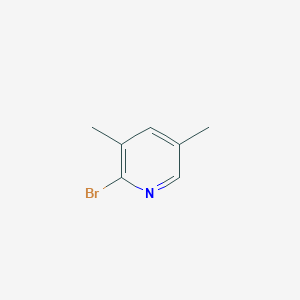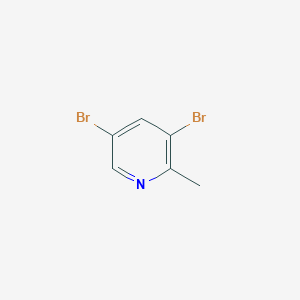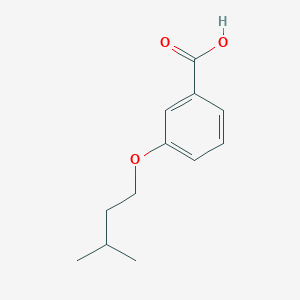
Ácido 3-(3-metilbutoxi)benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylbutoxy)benzoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. . It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid.
Aplicaciones Científicas De Investigación
3-(3-methylbutoxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the cosmetic industry as a UV filter in sunscreens and other skincare products
Mecanismo De Acción
Target of Action
This compound is structurally similar to benzoic acid, which is known to have antimicrobial properties . .
Mode of Action
The mode of action of 3-(3-methylbutoxy)benzoic Acid is not fully understood at this time. As a derivative of benzoic acid, it may share some of its properties. Benzoic acid is known to inhibit the growth of fungi and some bacteria by disrupting their internal pH balance . .
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It’s also involved in the β-oxidative pathway . .
Pharmacokinetics
The molecular weight of this compound is 208.25364 , which may influence its absorption and distribution
Result of Action
Given its structural similarity to benzoic acid, it may have antimicrobial properties . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of 3-(3-methylbutoxy)benzoic Acid. For example, benzoic acid’s antimicrobial activity is known to be more effective at lower pH levels . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutoxy)benzoic acid typically involves the etherification of benzoic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with 3-methylbutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(3-methylbutoxy)benzoic acid may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques to obtain high-purity 3-(3-methylbutoxy)benzoic acid .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-methylbutoxy)benzoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and an alcohol.
Reduction: Commonly uses lithium aluminum hydride or sodium borohydride as reducing agents.
Substitution: Requires electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Esterification: Forms esters of 3-(3-methylbutoxy)benzoic acid.
Reduction: Produces 3-(3-methylbutoxy)benzyl alcohol.
Substitution: Results in substituted derivatives of 3-(3-methylbutoxy)benzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Methylbutoxy)benzoic acid
- 3-Methoxy-4-(3-methylbutoxy)benzoic acid
- 2-Ethylhexyl p-methoxycinnamate
Uniqueness
3-(3-methylbutoxy)benzoic acid is unique due to its specific structure, which provides effective UV absorption properties. Compared to similar compounds, it offers a balance of stability, efficacy, and safety, making it a preferred choice in cosmetic formulations .
Propiedades
IUPAC Name |
3-(3-methylbutoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWIVDRDZHCRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406531 |
Source


|
| Record name | 3-(3-methylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128161-60-4 |
Source


|
| Record name | 3-(3-methylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



